A Technical Guide to the Solubility of 6-Bromo-2,4-dichloroquinazoline in Dimethyl Sulfoxide (DMSO) and Methanol
A Technical Guide to the Solubility of 6-Bromo-2,4-dichloroquinazoline in Dimethyl Sulfoxide (DMSO) and Methanol
Prepared by: Gemini, Senior Application Scientist
Editor's Note: This guide pertains to 6-Bromo-2,4-dichloroquinazoline , the chemical structure for which extensive data and commercial availability are confirmed[1][2][3]. The initial topic requested "6-Bromo-2,7-dichloroquinazoline" does not correspond to a readily available or widely documented compound. All physicochemical properties and subsequent analyses are based on the 2,4-dichloro isomer.
Executive Summary
Solubility is a critical physicochemical parameter that dictates the success of a compound throughout the drug discovery and development pipeline. Misunderstanding or failing to accurately characterize a compound's solubility can lead to significant errors in screening data, irreproducible bioassay results, and formidable challenges in formulation and preclinical development[4]. This technical guide provides an in-depth analysis of the solubility of 6-Bromo-2,4-dichloroquinazoline, a heterocyclic building block common in medicinal chemistry, in two essential laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.
This document moves beyond a simple data sheet to offer a foundational understanding of the intermolecular forces governing solubility. We present detailed, field-tested protocols for determining thermodynamic solubility, explain the causality behind experimental choices, and interpret the expected outcomes based on the molecular properties of the solute and solvents.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" provides a useful heuristic, but a deeper, more mechanistic understanding is required for scientific applications. Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS). A substance dissolves when the energy released from new solute-solvent interactions favorably compensates for the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
For 6-Bromo-2,4-dichloroquinazoline, a largely rigid, aromatic, and halogenated molecule, key factors include:
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Polarity and Dipole Moment: The molecule possesses polar C-Cl and C-N bonds, creating a molecular dipole that can interact with polar solvents.
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Hydrogen Bonding: The quinazoline nitrogen atoms are potential hydrogen bond acceptors. The molecule lacks hydrogen bond donors.
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van der Waals Forces: The planar aromatic system allows for significant London dispersion forces.
The choice of solvent is paramount. DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons to donate for hydrogen bonding[5][6]. Its primary mode of interaction is through strong dipole-dipole forces, and it is an excellent hydrogen bond acceptor[7]. Methanol , in contrast, is a polar protic solvent, capable of both donating and accepting hydrogen bonds, in addition to engaging in dipole-dipole interactions[8][9].
Physicochemical Properties of Solute and Solvents
A comparative analysis of the fundamental properties of the compound and solvents is essential for predicting and interpreting solubility behavior.
| Property | 6-Bromo-2,4-dichloroquinazoline | Dimethyl Sulfoxide (DMSO) | Methanol |
| Molecular Formula | C₈H₃BrCl₂N₂[1] | (CH₃)₂SO[6] | CH₃OH[8] |
| Molecular Weight | 277.93 g/mol [1] | 78.13 g/mol [5] | 32.04 g/mol [8] |
| Solvent Type | N/A (Solute) | Polar Aprotic[10] | Polar Protic[8] |
| Boiling Point | N/A | 189 °C[5] | 64.7 °C[9] |
| Density (at 25°C) | N/A (Solid)[2] | 1.096 g/mL[5] | 0.792 g/cm³[8] |
| Dipole Moment | N/A | 4.3 D[5] | 1.7 D |
| Predicted XLogP * | 4.2[1] | -1.35 | -0.77 |
*XLogP is a measure of lipophilicity. A higher value indicates lower aqueous solubility.
Quantitative Solubility Analysis
While no specific experimental solubility values for 6-Bromo-2,4-dichloroquinazoline in DMSO and methanol are published in peer-reviewed literature, we can make authoritative predictions based on its structure and the properties of the solvents. The compound's high XLogP (4.2) suggests it is highly lipophilic and will have very poor solubility in aqueous media[1].
| Solvent | Predicted Solubility Class | Expected Quantitative Range | Rationale |
| DMSO | Very High / Freely Soluble | >100 mg/mL (>360 mM) | DMSO is a powerful, "universal" organic solvent capable of overcoming the crystal lattice energy of complex organic molecules through strong dipole-dipole interactions[6][7]. It is the standard for preparing high-concentration stock solutions in screening campaigns for this reason[11]. |
| Methanol | Soluble to Moderately Soluble | 10 - 50 mg/mL (36 - 180 mM) | Methanol is a good polar solvent but is less effective than DMSO at solvating large, non-polar structures[12]. While it can act as a hydrogen bond acceptor for the quinazoline nitrogens, its smaller dipole moment and lower boiling point suggest weaker solvating power compared to DMSO. |
Crucial Caveat: These are expert predictions. For any application requiring precise concentrations, such as formulation or quantitative biology, the experimental determination of solubility is mandatory.
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for measuring solubility is the shake-flask equilibrium method[13][14]. This protocol ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring the solution becomes saturated. After reaching equilibrium, the undissolved solid is removed, and the concentration of the compound in the clear supernatant is quantified, typically by HPLC-UV.
Materials & Equipment
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6-Bromo-2,4-dichloroquinazoline (solid)
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Anhydrous DMSO (≥99.9%)
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Anhydrous Methanol (≥99.9%)
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Analytical balance
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2 mL glass vials with screw caps
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Orbital shaker or rotator capable of holding vials
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Temperature-controlled incubator (set to 25°C)
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Syringes and 0.45 µm PTFE syringe filters
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Calibrated pipettes
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HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks for standard preparation
Workflow Diagram
Caption: Predicted solute-solvent interactions.
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In DMSO: The powerful sulfoxide (S=O) bond in DMSO creates a very large dipole moment, leading to strong dipole-dipole interactions with the polar bonds of the quinazoline ring system.[5][7] Furthermore, the oxygen atom in DMSO is an effective hydrogen bond acceptor, interacting with any potential acidic protons on a solute. While our target compound has no H-bond donors, the quinazoline nitrogens can act as H-bond acceptors, but the primary driver of solubility is the strong polar interaction which effectively breaks down the crystal lattice.
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In Methanol: Methanol is also polar and can engage in dipole-dipole interactions. Its hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor.[8] It can accept a hydrogen bond from a solute or donate its proton to the quinazoline nitrogen atoms. However, the overall smaller dipole moment and the energy required to break methanol's own extensive hydrogen-bonding network make it a less powerful solvent for this specific large, lipophilic compound compared to DMSO.
Practical Implications for Researchers
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Stock Solutions: Due to its exceptional solvating power and high boiling point, DMSO is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM) for screening and bioassays.[11][15]
-
Crystallization: Methanol's moderate solubility and higher volatility make it a more suitable candidate for use as a recrystallization solvent, potentially in a co-solvent system, to purify the compound.
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Assay Interference: When using DMSO stock solutions for aqueous biological assays, the final DMSO concentration should be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts. If an assay is sensitive to DMSO, exploring methanol as a co-solvent may be an option, but the lower solubility will necessitate working with lower compound concentrations.
References
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Methanol. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
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PHYSICAL PROPERTIES OF METHANOL. (n.d.). Cetiner Engineering. Retrieved from [Link]
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Methanol: Structure, Properties, Uses, and Safety Explained. (n.d.). Vedantu. Retrieved from [Link]
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Chemistry Methanol. (n.d.). SATHEE, Government of India. Retrieved from [Link]
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DMSO Physical Properties. (n.d.). gChem. Retrieved from [Link]
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Physical properties of dimethyl sulphoxide and water. (n.d.). ResearchGate. Retrieved from [Link]
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Methanol | CH3OH | CID 887. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO) Physical Properties. (2005, November). Regulations.gov. Retrieved from [Link]
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Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
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Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11449-11463. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 44-48. Retrieved from [Link]
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Thermodynamic solubility. (n.d.). PCBIS, Strasbourg. Retrieved from [Link]
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Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]
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6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Polishchuk, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3960. Retrieved from [Link]
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MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. (2010, April 7). Capot Chemical. Retrieved from [Link]
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6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO). (n.d.). PubChemLite. Retrieved from [Link]
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